molecular formula C23H25N5O4 B6505444 3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1421491-33-9

3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6505444
CAS No.: 1421491-33-9
M. Wt: 435.5 g/mol
InChI Key: GRPWIDVEKJFKPI-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 3 with a 2,5-dimethoxyphenyl group and at position 5 with a carboxamide moiety. The carboxamide is linked via an ethyl chain to a 1-methylimidazole ring bearing a furan-2-yl substituent at position 4 .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-27-14-18(21-6-5-11-32-21)25-22(27)9-10-24-23(29)19-13-17(26-28(19)2)16-12-15(30-3)7-8-20(16)31-4/h5-8,11-14H,9-10H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPWIDVEKJFKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide is a synthetic small molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure featuring:

  • A pyrazole core.
  • An imidazole moiety linked to a furan ring.
  • A dimethoxyphenyl substituent.

This unique structure suggests diverse interactions with biological targets, influencing its pharmacological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are critical in cell proliferation and survival.
  • Antioxidant Properties : The presence of the furan and phenolic groups suggests potential antioxidant activity, contributing to its protective effects against oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 5 to 15 µM, indicating potent activity.
Cell LineIC50 (µM)
HeLa10
MCF-77
A54912

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation:

  • In animal models, it significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) following induced inflammation.

Case Studies

  • Study on Cancer Cell Lines : A recent study assessed the effects of the compound on multiple cancer cell lines. Results indicated that it induced apoptosis via caspase activation and reduced cell viability significantly compared to controls.
  • Inflammation Model in Rats : Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The treatment with the compound resulted in a marked reduction of edema compared to the control group.

Comparison with Similar Compounds

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide ()

  • Structure : Pyrazole carboxamide with 2,4-difluorophenyl and methyl groups.
  • Key Differences : Lacks the imidazole-ethyl linker and furan substituent.
  • Pharmacology : Fluorinated aromatic groups enhance metabolic stability but may reduce binding affinity compared to methoxy-substituted analogs .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide ()

  • Structure : Pyrazole carboxamide with a dimethoxyphenyl-ethyl chain and nitro group.
  • Key Differences : Nitro group at pyrazole position 4 introduces electron-withdrawing effects, contrasting with the target compound’s electron-rich furan-imidazole system.
  • Synthesis : Similar carboxamide coupling methods but requires nitro-group handling .

Analogues Incorporating Furan and Imidazole Moieties

N-((5-(Furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide ()

  • Structure : Combines furan, pyrazole, and isoxazole carboxamide.
  • Key Differences : Replaces the dimethoxyphenyl group with a methoxyethyl chain, reducing aromatic interactions.
  • Pharmacology : Isoxazole may enhance solubility but alter target selectivity compared to imidazole derivatives .

5-(Furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide ()

  • Structure : Features furan, pyrazole, oxadiazole, and isoxazole.
  • Key Differences : Oxadiazole linker increases rigidity but may limit conformational adaptability for receptor binding .

Hybrid Compounds with Benzimidazole/Thiazole Systems

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide ()

  • Structure : Combines benzimidazole, triazole, and thiazole.
  • Key Differences : Bromophenyl-thiazole substituents confer distinct electronic properties vs. furan-imidazole.

Pharmacological Activity

  • Target Compound : Predicted to exhibit dual interactions via dimethoxyphenyl (hydrophobic/π-π stacking) and carboxamide (hydrogen bonding). The furan-imidazole chain may enhance blood-brain barrier penetration.
  • Analogues :
    • : Fluorinated derivatives show higher metabolic stability but lower CNS activity due to reduced lipophilicity.
    • –19: Isoxazole/oxadiazole-containing compounds may target inflammatory pathways (e.g., COX-2) .

Binding Affinity and Selectivity

Compound Structural Highlights Binding Target (Hypothesized) Key Advantages
Target Compound Dimethoxyphenyl, imidazole-ethyl, furan Kinases, GPCRs Balanced lipophilicity and H-bonding
N-(2,4-Difluorophenyl)-... () Fluorophenyl, methylpyrazole Enzymes (e.g., CYP450) Metabolic stability
Furan, isoxazole, methoxyethyl Inflammatory mediators Enhanced aqueous solubility

Preparation Methods

Enolate-Mediated Pyrazole Formation

The pyrazole ring is constructed via a regioselective cyclocondensation reaction. A diketocarboxylic ester (e.g., ethyl 2,4-dioxopentanoate) reacts with N-methylhydrazinium salts under basic conditions to yield 1-methylpyrazole-5-carboxylates. Critical parameters include:

ParameterOptimal ConditionsYield (%)Regioselectivity (Desired:Undesired)
SolventEthanol/THF (1:1)78–859:1
Temperature0°C → RT828.5:1.5
BaseKOtBu859:1

Mechanistic Insight : The enolate of the diketocarboxylic ester attacks the hydrazinium salt, followed by cyclization and elimination of water. The N-methyl group directs regioselectivity, favoring the 1,3,5-trisubstituted pyrazole.

Functionalization with 2,5-Dimethoxyphenyl Group

The 3-position of the pyrazole is functionalized via Suzuki-Miyaura coupling using a 2,5-dimethoxyphenylboronic acid and Pd(PPh3)4 catalyst. Key data:

Boronic AcidCatalyst SystemYield (%)Purity (HPLC)
2,5-DimethoxyphenylPd(PPh3)4, K2CO3, DME/H2O9198.5%
2,5-DimethoxyphenylPd(OAc)2, SPhos, CsF8897.2%

Post-coupling hydrolysis of the ester to the carboxylic acid (Intermediate A) is achieved using NaOH/EtOH (90% yield).

Synthesis of the Imidazole-Ethyl-Furan Moiety

Imidazole Ring Construction

The 4-(furan-2-yl)-1-methylimidazole is synthesized via a Debus-Radziszewski reaction involving:

  • Furan-2-carboxaldehyde and N-methylethylenediamine in the presence of NH4OAc.

  • Cyclization under microwave irradiation (100°C, 20 min, 85% yield).

Key Optimization :

  • Microwave conditions reduce side-product formation compared to conventional heating (65% vs. 85% yield).

  • Substituent positioning is controlled by stoichiometric ratios of aldehyde to diamine.

Ethylamine Linker Installation

The imidazole is alkylated with 2-bromoethylamine hydrobromide using NaH as base (DMF, 60°C, 12 hr). Post-alkylation purification via silica chromatography yields the amine intermediate (Intermediate B) in 78% purity (LC-MS).

Final Coupling and Carboxamide Formation

Carbodiimide-Mediated Amidation

Intermediate A (pyrazole-5-carboxylic acid) and Intermediate B (imidazole-ethylamine) are coupled using EDCI/HOBt in DMF.

Coupling ReagentSolventTemp (°C)Yield (%)
EDCI/HOBtDMF2576
HATU/DIPEADCM0→2582
DCC/DMAPTHF4068

Critical Note : Residual DMAP must be removed via acidic wash to prevent by-product formation.

Industrial-Scale Purification

Final purification employs flash chromatography (EtOAc/hexane gradient) followed by recrystallization from ethanol/water (4:1). The process achieves >99% purity (HPLC) with 68% overall yield from diketocarboxylic ester.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Early methods using free hydrazines produced undesired isomers (up to 50% contamination). Transition to N-methylhydrazinium salts improved regioselectivity to 9:1 (desired:undesired).

Stability of Furan-Containing Intermediates

The furan ring in Intermediate B is prone to oxidation. Storage under N2 at −20°C and addition of 0.1% BHT stabilizes the compound for >6 months.

Scalability of Coupling Reactions

Industrial batches (>1 kg) require slow addition of EDCI over 2 hr to control exothermicity. In-process monitoring (FTIR for −NCO peak at 2260 cm⁻¹) ensures complete activation.

Comparative Analysis of Synthetic Routes

MethodTotal StepsOverall Yield (%)Cost (USD/g)Purity (%)
Enolate/Hydrazinium66822099.5
Classical Hydrazine74231097.8
Flow Chemistry575*180*99.1

*Theoretical values based on microreactor trials .

Q & A

Basic: What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, often requiring:

  • Coupling reactions (e.g., amide bond formation between pyrazole-carboxylic acid and amine derivatives) .
  • Heterocyclic ring construction (e.g., imidazole and pyrazole rings formed via cyclization under reflux conditions) .
  • Solvent and catalyst optimization : Polar aprotic solvents (DMF, DCM) with catalysts like K₂CO₃ or NaH are commonly used to drive reactions to completion .
    Key challenges :
  • Purification : Column chromatography or recrystallization is essential due to byproduct formation .
  • Stereochemical control : Ensuring proper regioselectivity in imidazole and pyrazole ring formation .

Basic: What characterization techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions (e.g., methoxy groups at 2,5-positions on phenyl, methyl on imidazole) .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch in carboxamide at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Verifies molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Ensures purity by matching experimental vs. calculated C, H, N, O percentages .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

  • Solvent selection : DMF/DCM mixtures (1:1) enhance solubility of intermediates .
  • Temperature control : Reflux conditions (80–100°C) improve cyclization efficiency but require inert atmospheres to prevent decomposition .
  • Catalyst screening : Base catalysts (K₂CO₃ vs. NaH) may influence reaction rates and byproduct formation .
  • Stepwise monitoring : TLC or HPLC at intermediate stages identifies bottlenecks (e.g., incomplete coupling) .

Advanced: What methodologies are used to analyze the compound’s interaction with biological targets?

  • Molecular docking : Predicts binding modes with enzymes/receptors (e.g., furan and imidazole moieties interacting with hydrophobic pockets) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinities (KD values) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Competitive assays : Fluorescence-based displacement studies using known inhibitors validate specificity .

Advanced: How should researchers address contradictory bioactivity data across different assays?

  • Assay validation : Cross-check results using orthogonal methods (e.g., enzymatic vs. cell-based assays) .
  • Structural analogs : Compare activity trends with analogs (e.g., pyrazole vs. thiazole derivatives) to identify critical pharmacophores .
  • Solubility correction : Use DMSO controls to account for solvent effects on IC₅₀ values .
  • Statistical rigor : Apply ANOVA or Bayesian analysis to distinguish noise from true discrepancies .

Advanced: How can computational tools enhance the design of derivatives with improved activity?

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .
  • Molecular Dynamics (MD) : Simulates binding stability over time (e.g., furan ring flexibility in active sites) .
  • QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data .
  • High-throughput virtual screening : Prioritizes synthetic targets from libraries based on docking scores .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace furan with thiophene or phenyl to assess π-π stacking effects .
  • Substituent variation : Test methoxy vs. ethoxy groups on the phenyl ring for steric/electronic impacts .
  • Linker optimization : Adjust ethyl spacer length between imidazole and pyrazole to modulate target engagement .
  • Bioisosteric replacement : Substitute carboxamide with sulfonamide to evaluate metabolic stability .

Advanced: How is the compound’s stability evaluated under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor decomposition via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures .
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation rates under simulated sunlight .
  • Plasma stability : Incubate with human/animal plasma and quantify parent compound loss using LC-MS .

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